4-(6-Nitroimidazo[1,2-a]pyridin-2-yl)-1,3-thiazole
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Overview
Description
4-(6-Nitroimidazo[1,2-a]pyridin-2-yl)-1,3-thiazole is a heterocyclic compound that features both imidazo[1,2-a]pyridine and thiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Nitroimidazo[1,2-a]pyridin-2-yl)-1,3-thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a thioamide in the presence of an oxidizing agent. The reaction conditions often include the use of a solvent such as ethanol or acetonitrile and a catalyst like copper(I) iodide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(6-Nitroimidazo[1,2-a]pyridin-2-yl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-(6-Nitroimidazo[1,2-a]pyridin-2-yl)-1,3-thiazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial quorum sensing.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and other electronic materials.
Biological Studies: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-(6-Nitroimidazo[1,2-a]pyridin-2-yl)-1,3-thiazole involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it inhibits quorum sensing pathways in bacteria, thereby preventing biofilm formation and reducing bacterial virulence . The compound’s nitro group is crucial for its activity, as it can undergo reduction to form reactive intermediates that interact with bacterial enzymes.
Comparison with Similar Compounds
Similar Compounds
- 3-(6-Nitroimidazo[1,2-a]pyridin-2-yl)phenol
- 2-(4-Nitrophenyl)-3-nitrosoimidazo[1,2-a]pyridine
- 7-Methyl-2-(4-methylphenyl)-3-nitroimidazo[1,2-a]pyridine
Uniqueness
4-(6-Nitroimidazo[1,2-a]pyridin-2-yl)-1,3-thiazole is unique due to the presence of both imidazo[1,2-a]pyridine and thiazole rings, which confer distinct electronic and steric properties. This dual-ring system enhances its potential for diverse chemical reactivity and biological activity compared to similar compounds that may only contain one of these rings .
Properties
Molecular Formula |
C10H6N4O2S |
---|---|
Molecular Weight |
246.25 g/mol |
IUPAC Name |
4-(6-nitroimidazo[1,2-a]pyridin-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C10H6N4O2S/c15-14(16)7-1-2-10-12-8(4-13(10)3-7)9-5-17-6-11-9/h1-6H |
InChI Key |
BJWJQSLEAHVBLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1[N+](=O)[O-])C3=CSC=N3 |
Origin of Product |
United States |
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